molecular formula C20H25N7O4S B14251778 2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-

2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-

Cat. No.: B14251778
M. Wt: 459.5 g/mol
InChI Key: OUOPMHFFHAPHIO-UHFFFAOYSA-N
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Description

2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]- is a complex heterocyclic compound. This compound is part of a broader class of thiopyrano[4,3-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiopyrano[4,3-d]pyrimidine derivatives typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a thioxopyrimidine intermediate, followed by cyclization reactions involving sulfur-containing reagents .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2H-Thiopyrano[4,3-d]pyrimidine derivatives can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Properties

Molecular Formula

C20H25N7O4S

Molecular Weight

459.5 g/mol

IUPAC Name

3-(2,4-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-1-yl)-N-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]propanamide

InChI

InChI=1S/C20H25N7O4S/c28-16(2-6-27-15-3-11-32-13-14(15)18(30)24-20(27)31)23-12-17(29)25-7-9-26(10-8-25)19-21-4-1-5-22-19/h1,4-5H,2-3,6-13H2,(H,23,28)(H,24,30,31)

InChI Key

OUOPMHFFHAPHIO-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=C1N(C(=O)NC2=O)CCC(=O)NCC(=O)N3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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